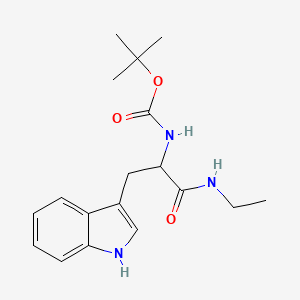

Nalpha-(tert-butoxycarbonyl)-N-ethyltryptophanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nα-(tert-ブトキシカルボニル)-N-エチルトリプトファンアミドは、ペプチド合成および有機化学においてしばしば使用される合成化合物です。これは、化学反応中にアミン基を保護するために一般的に使用されるtert-ブトキシカルボニル(Boc)保護基の存在によって特徴付けられます。この化合物は、特にペプチドおよび他の複雑な有機分子の合成に役立ちます。

準備方法

合成経路と反応条件

Nα-(tert-ブトキシカルボニル)-N-エチルトリプトファンアミドの合成は、通常、トリプトファンのアミン基をBoc基で保護することを伴います。 これは、アセトニトリル中で、水酸化ナトリウムまたは4-ジメチルアミノピリジン(DMAP)などの塩基の存在下で、ジ-tert-ブチルジカルボネート(Boc2O)を使用して達成されます 。反応条件は一般的に穏やかで、多くの場合室温またはわずかに上昇した温度で行われます。

工業生産方法

Nα-(tert-ブトキシカルボニル)-N-エチルトリプトファンアミドの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、高収率と純度を確保するために、自動化されたペプチド合成装置と大規模反応器の使用が含まれます。 深共融溶媒(DES)の使用は、プロセスをより環境にやさしくするために検討されてきました .

化学反応の分析

反応の種類

Nα-(tert-ブトキシカルボニル)-N-エチルトリプトファンアミドは、次のものを含むさまざまな化学反応を起こします。

一般的な試薬と条件

脱保護: ジクロロメタン中のTFAまたはメタノール中のHCl.

置換: 目的の生成物に応じて、さまざまな求核剤を使用できます。

生成される主要な生成物

これらの反応から生成される主要な生成物には、脱保護されたトリプトファン誘導体と置換されたトリプトファン化合物があり、これらはペプチド合成やその他の有機反応にさらに使用できます .

科学研究の応用

Nα-(tert-ブトキシカルボニル)-N-エチルトリプトファンアミドは、科学研究においていくつかの用途があります。

化学: ペプチドおよび他の複雑な有機分子の合成に使用されます.

生物学: タンパク質-タンパク質相互作用と酵素機構の研究に使用されます。

科学的研究の応用

TERT-BUTYL N-[1-(ETHYLCARBAMOYL)-2-(1H-INDOL-3-YL)ETHYL]CARBAMATE has several scientific research applications, including:

作用機序

Nα-(tert-ブトキシカルボニル)-N-エチルトリプトファンアミドの作用機序は、主にアミン基の保護に関与しており、ペプチド合成中の不要な副反応を防ぎます。 Boc基は塩基性条件下では安定していますが、酸性条件下では容易に除去でき、選択的な脱保護とさらなる官能基化が可能になります .

類似の化合物との比較

類似の化合物

独自性

Nα-(tert-ブトキシカルボニル)-N-エチルトリプトファンアミドは、トリプトファンアミドに結合したエチル基を含むその特定の構造により、ユニークです。この修飾は、その反応性と合成に使用できるペプチドの種類に影響を与える可能性があり、ペプチド化学における貴重な化合物になります。

類似化合物との比較

Similar Compounds

Indole-3-acetic acid: A plant hormone with similar indole structure.

Indole-3-carbinol: A compound found in cruciferous vegetables with anticancer properties.

Tryptophan: An essential amino acid with an indole moiety.

Uniqueness

TERT-BUTYL N-[1-(ETHYLCARBAMOYL)-2-(1H-INDOL-3-YL)ETHYL]CARBAMATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the tert-butyl carbamate and ethylcarbamoyl groups distinguishes it from other indole derivatives and may enhance its potential as a therapeutic agent .

特性

分子式 |

C18H25N3O3 |

|---|---|

分子量 |

331.4 g/mol |

IUPAC名 |

tert-butyl N-[1-(ethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |

InChI |

InChI=1S/C18H25N3O3/c1-5-19-16(22)15(21-17(23)24-18(2,3)4)10-12-11-20-14-9-7-6-8-13(12)14/h6-9,11,15,20H,5,10H2,1-4H3,(H,19,22)(H,21,23) |

InChIキー |

IRPWZSMPFPXQNN-UHFFFAOYSA-N |

正規SMILES |

CCNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N'-pyridine-2,6-diylbis{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide}](/img/structure/B11543317.png)

![2-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol](/img/structure/B11543323.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-hydroxyphenyl)methylidene]-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11543325.png)

![N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-(2,6-dibromo-4-methoxyphenoxy)acetohydrazide](/img/structure/B11543331.png)

![(3E)-N-(4-bromophenyl)-3-{2-[(2-iodophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11543333.png)

![(5E)-1-(4-ethoxyphenyl)-5-[(2-methoxy-5-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11543338.png)

![2-ethoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11543343.png)

![N'-{(E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}pyridine-2-carbohydrazide](/img/structure/B11543346.png)

![(3E)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}-N-(2-methylpropyl)butanamide](/img/structure/B11543358.png)

![4-{[(Z)-(3,4-dichlorophenyl)methylidene]amino}-2-(6-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B11543362.png)

![4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]-2-nitrophenyl benzoate](/img/structure/B11543381.png)

![N'-Cycloheptylidene-2-[(2,4,5-tribromophenyl)amino]acetohydrazide](/img/structure/B11543387.png)

![4-(azepan-1-yl)-N-(4-nitrophenyl)-6-[(2Z)-2-(pyridin-3-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B11543392.png)